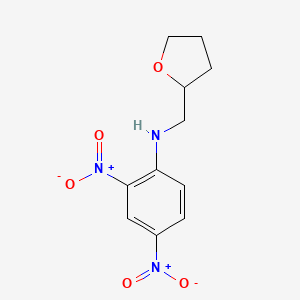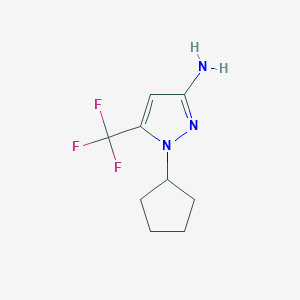
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C9H11F3N2 . It has a molecular weight of 204.19 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is 1S/C9H11F3N2/c10-9(11,12)8-5-6-13-14(8)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a liquid at room temperature . It has a molecular weight of 204.19 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis Methods
Researchers have developed efficient synthesis methods for creating novel compounds using 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a starting material or intermediate. For instance, the work by Ibrahim et al. (2011) outlines a method for synthesizing a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions followed by subsequent cyclization, demonstrating the compound's utility in constructing complex heterocyclic structures (Ibrahim, H. M., Behbehani, H., Makhseed, S., & Elnagdi, M. H., 2011).
Structural and Computational Analysis
The X-ray structure analysis and semi-empirical molecular orbital calculations on 1-cyanoacetyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, as reported by Martins et al. (2010), provide insights into the structural characteristics of pyrazole derivatives, highlighting the importance of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in understanding molecular packing and π-electron delocalization in such compounds (Martins, M., Moreira, D. N., Frizzo, C., Campos, P. T., Longhi, K., Marzari, M. R. B., Zanatta, N., & Bonacorso, H., 2010).
Anticancer Activity
A notable application is in the development of anticancer agents. Moreno et al. (2018) synthesized a series of 1,3,5-triazine-containing 2-pyrazoline derivatives starting from chalcones, which were then evaluated by the US National Cancer Institute for their anticancer activity against various human tumor cell lines. This research underscores the potential of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine derivatives in pharmacology (Moreno, L. M., Quiroga, J., Abonía, R., Ramírez-Prada, J., & Insuasty, B., 2018).
Antimicrobial Activity
Furthermore, the synthesis of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, reveals the antimicrobial potential of these compounds. Frolova et al. (2011) discovered a multicomponent reaction leading to these novel compounds, some of which exhibited notable antibacterial activities, indicating the broader applicability of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine derivatives in developing new antimicrobial agents (Frolova, L. V., Malik, I., Uglinskii, P. Y., Rogelj, S., Kornienko, A., & Magedov, I. V., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)14-15(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNBNFYHFXTGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)
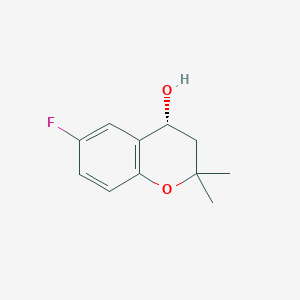
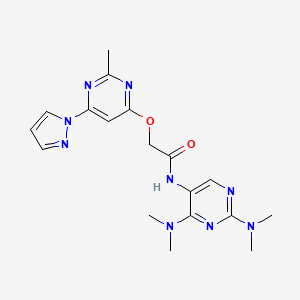
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)
![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)

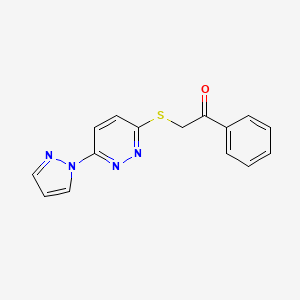
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)
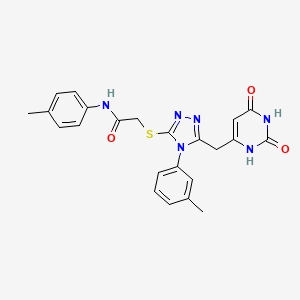
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

